glyceryl stearate; stearic acid

Description

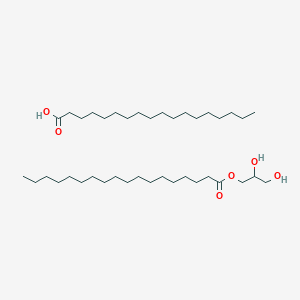

Glyceryl stearate (also known as glycerol monostearate or GMS) is a monoester synthesized via the esterification of glycerol and stearic acid, yielding a compound with emulsifying, thickening, and skin-conditioning properties . Its production requires 0.467 kg of glycerol and 0.533 kg of stearic acid per 1 kg of product . Glyceryl stearate SE (self-emulsifying) contains sodium/potassium stearate for enhanced stability in formulations .

Stearic acid (C18H36O2) is a saturated fatty acid naturally abundant in animal fats and vegetable oils. It serves as a precursor for glyceryl stearate and is widely used in cosmetics, pharmaceuticals, and food industries for its texturizing and stabilizing effects .

Properties

IUPAC Name |

2,3-dihydroxypropyl octadecanoate;octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20,22-23H,2-19H2,1H3;2-17H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUATGFEVCPOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H78O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl stearate is synthesized by the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid together in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures (around 160°C) to ensure complete esterification .

Industrial Production Methods: In industrial settings, glyceryl stearate is produced by high-temperature esterification of stearic acid and glycerin or by transesterification of an appropriate triglyceride with glycerin . The process involves mixing anhydrous glycerol with the methyl ester of stearic acid in the presence of sulfuric acid and sodium sulfate, followed by the addition of magnesium oxide to form the glyceryl stearate product .

Chemical Reactions Analysis

Types of Reactions: Glyceryl stearate undergoes various chemical reactions, including:

Esterification: The formation of glyceryl stearate itself is an esterification reaction between glycerin and stearic acid.

Common Reagents and Conditions:

Esterification: Glycerin, stearic acid, sulfuric acid (catalyst), elevated temperatures (160°C).

Hydrolysis: Water, acid or base catalyst.

Oxidation: Oxygen, oxidizing agents.

Major Products Formed:

Esterification: Glyceryl stearate.

Hydrolysis: Glycerin, stearic acid.

Oxidation: Stearic aldehyde, stearic acid.

Scientific Research Applications

Cosmetic Formulations

Glyceryl stearate is predominantly used in cosmetic products due to its ability to stabilize emulsions. It modifies the interfacial tension between oil and water, allowing for the creation of stable mixtures without additional stabilizers. This property is crucial in formulating creams, lotions, and cleansers where a smooth texture and consistent performance are desired .

Key Functions:

- Emulsification: Forms stable oil-in-water or water-in-oil emulsions.

- Skin Conditioning: Acts as an emollient to hydrate and soften the skin.

- Thickening Agent: Enhances the viscosity of formulations, improving texture.

Pharmaceutical Applications

In pharmaceuticals, glyceryl stearate serves as a controlled release agent in drug formulations. It helps maintain the stability of active ingredients while ensuring their gradual release into the body. Additionally, it is used in suppositories to provide a lipophilic base that facilitates absorption .

Case Study:

A study demonstrated that glyceryl stearate could enhance the delivery of lipophilic drugs through lipid-based formulations, improving bioavailability compared to traditional methods .

Food Industry

Glyceryl stearate is recognized as a Generally Recognized As Safe (GRAS) substance by the FDA and is employed as an emulsifier in food products. It enhances texture and consistency in baked goods and dairy products by preventing fat separation and improving moisture retention .

Applications:

- Antistaling Agent: Maintains freshness in bread.

- Emulsifier: Stabilizes mixtures of oil and water in food products.

Cancer Research

Recent studies have investigated the effects of stearic acid on cancer cells, particularly its potential role in inducing apoptosis (programmed cell death) in breast cancer cells. Research indicates that stearic acid can preferentially target cancerous cells while sparing healthy cells, suggesting a therapeutic angle for dietary intake of this fatty acid .

Findings:

- Stearic acid inhibited migration and invasion of breast cancer cells in vitro.

- The mechanism involves activation of protein kinase C pathways leading to increased apoptosis rates .

Comparative Data Table

| Application Area | Functionality | Benefits |

|---|---|---|

| Cosmetics | Emulsifier, skin conditioner | Stabilizes formulations; hydrates skin |

| Pharmaceuticals | Controlled release agent | Enhances drug absorption |

| Food Industry | Emulsifier | Improves texture; prevents staling |

| Cancer Research | Induces apoptosis | Targets cancer cells selectively |

Mechanism of Action

Glyceryl stearate acts as an emulsifier by reducing the surface tension between oil and water, allowing them to mix more easily . It forms a protective barrier on the skin, preventing moisture loss and providing hydration . In drug delivery systems, glyceryl stearate encapsulates the active ingredient in a lipid matrix, controlling its release rate and enhancing bioavailability .

Comparison with Similar Compounds

Table 1: Key Properties of Lipid-Based Compounds

Anti-Aging and Texture Effects in Food

- In糯米糕 (sticky rice cakes), glyceryl monostearate (0.20%) improves texture but has negligible anti-aging effects during storage. Sucrose fatty ester (1.20%) outperforms GMS in preventing starch retrogradation .

Self-Emulsifying Variants

- Glyceryl stearate SE : Contains sodium/potassium stearate, enabling spontaneous emulsion formation in creams (e.g., in vehicle creams with stearic acid and tocopherol) .

Stability and Environmental Considerations

- Thermal Stability : Stearic acid degrades in pharmaceuticals at high temperatures, whereas glyceryl behenate (melting point: 70–80°C) offers reliable stability .

- Environmental Impact : Glyceryl stearate production relies on stearic acid and glycerol markets, with LCA datasets tracking resource use (e.g., Ecoinvent) .

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing high-purity glyceryl stearate?

- Methodological Answer : Glyceryl stearate is synthesized via esterification of glycerol and stearic acid. Key parameters include:

- Temperature : 180–200°C for efficient esterification .

- Catalysts : Acidic (e.g., sulfuric acid) or alkaline (e.g., sodium methoxide) catalysts, depending on the reaction pathway .

- Purification : Distillation or crystallization to achieve >90% monoglyceride content .

- Purity Analysis : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify mono-, di-, and triglycerides .

Q. How can glyceryl stearate be characterized for its emulsifying properties in formulation studies?

- Methodological Answer :

- Emulsion Stability Tests : Conduct phase separation assays under accelerated conditions (e.g., centrifugation, thermal cycling) .

- Particle Size Analysis : Use dynamic light scattering (DLS) to monitor droplet size in oil-in-water emulsions .

- Comparative Studies : Benchmark against other emulsifiers (e.g., glyceryl dibehenate) to evaluate sustained release profiles in lipid nanoparticles .

Q. What safety protocols should be followed when handling glyceryl stearate in laboratory settings?

- Methodological Answer :

- Dermal Exposure : Use gloves and protective clothing; undiluted glyceryl stearate may cause mild irritation in sensitive individuals .

- Eye Protection : Safety goggles are recommended; rinse eyes with water immediately upon contact .

- Toxicity Data : Refer to Cosmetic Ingredient Review (CIR) reports confirming safety at concentrations ≤5% in topical formulations .

Advanced Research Questions

Q. How do di- and triglyceride impurities impact the functional properties of glyceryl stearate?

- Methodological Answer :

- Impurity Profiling : Use thin-layer chromatography (TLC) or GC to quantify di-/triglycerides .

- Functional Impact : Higher di-/triglyceride content reduces emulsifying efficiency but enhances viscosity in creams. Molecular distillation can minimize impurities .

- Case Study : Formulations with >90% monostearate show superior emulsion stability compared to crude mixtures .

Q. What methodologies are effective in assessing the oxidative stability of glyceryl stearate under varying storage conditions?

- Methodological Answer :

- Accelerated Oxidation Tests : Expose samples to UV light or elevated temperatures (e.g., 40°C) and measure peroxide value (PV) or thiobarbituric acid-reactive substances (TBARS) .

- Antioxidant Screening : Evaluate additives like α-tocopherol to mitigate oxidation; use HPLC to track degradation products .

- Real-Time Stability : Monitor lipid peroxidation in dark vs. light-exposed conditions over 6–12 months .

Q. How can researchers resolve contradictions in reported irritation potential of glyceryl stearate across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from patch tests (e.g., 140 participants in CIR studies showed ≤6 cases of mild irritation) and adjust for variables like concentration and formulation pH .

- In Vitro Models : Use reconstructed human epidermis (RhE) assays to standardize irritation scoring .

- Dose-Response Studies : Compare undiluted vs. diluted (1–5%) glyceryl stearate in repeated insult patch tests .

Data Contradiction Analysis

Q. Why do studies report conflicting results on glyceryl stearate’s comedogenicity?

- Methodological Answer :

- Variable Purity : Commercial samples often contain mixed fatty acid esters (e.g., palmitate, oleate), altering comedogenic potential .

- Study Design : Use standardized protocols (e.g., rabbit ear assay) with purified monostearate to isolate effects .

- Human Trials : Conduct double-blind studies on acne-prone skin, controlling for formulation additives like sodium stearate in glyceryl stearate SE .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.